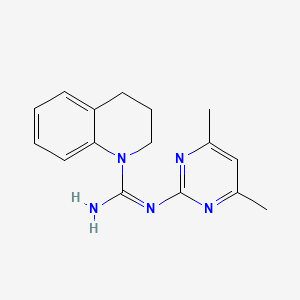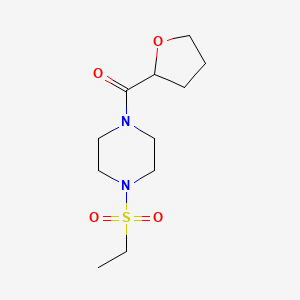![molecular formula C21H22N2O6 B5492674 methyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5492674.png)
methyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as IBN-9, and it has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of IBN-9 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
IBN-9 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, IBN-9 has been studied for its potential use in the treatment of various other diseases, including Alzheimer's disease and Parkinson's disease. IBN-9 has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IBN-9 is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer therapies. However, like any chemical compound, IBN-9 has its limitations. One of the major limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are many potential future directions for the study of IBN-9. One area of research is the development of new drug delivery systems that can improve the solubility and bioavailability of IBN-9. Another area of research is the development of new cancer therapies that can combine IBN-9 with other compounds to enhance its anti-cancer properties. Additionally, IBN-9 has been studied for its potential use in the development of new imaging agents for the detection of cancer cells. Overall, IBN-9 is a promising compound that has the potential to make significant contributions to the field of scientific research.
Métodos De Síntesis
The synthesis of IBN-9 involves the reaction of 4-isobutoxybenzoyl chloride with methyl 3-(3-nitrophenyl)acrylate in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure IBN-9. This synthesis method has been well-established and has been used in various studies to produce reliable results.
Aplicaciones Científicas De Investigación
IBN-9 has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the development of new drugs and therapies. IBN-9 has been shown to have anti-cancer properties, and it has been studied for its potential use in the treatment of various types of cancer.
Propiedades
IUPAC Name |
methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-14(2)13-29-18-9-7-16(8-10-18)20(24)22-19(21(25)28-3)12-15-5-4-6-17(11-15)23(26)27/h4-12,14H,13H2,1-3H3,(H,22,24)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAVEUMAECZJFG-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[1-(2,3-dihydro-1H-inden-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol](/img/structure/B5492601.png)
![N-[2-(2-furyl)-1-(3-hydroxypropanoyl)vinyl]benzamide](/img/structure/B5492602.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5492606.png)
![1-[(3-methylphenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B5492610.png)

![2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B5492632.png)
![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-methylacetamide](/img/structure/B5492647.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5492653.png)
![5-[(3-tert-butylphenoxy)methyl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B5492660.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5492663.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5492689.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]-3-piperidinol](/img/structure/B5492698.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide](/img/structure/B5492705.png)